Dotefonium Bromide

CAS No.: 26058-50-4

Cat. No.: VC3875466

Molecular Formula: C20H27BrN2O2S

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26058-50-4 |

|---|---|

| Molecular Formula | C20H27BrN2O2S |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |

| Standard InChI | InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | UAZAHFDNEPPZHN-UHFFFAOYSA-M |

| SMILES | CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

| Canonical SMILES | CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

Introduction

Chemical Identity and Structural Properties

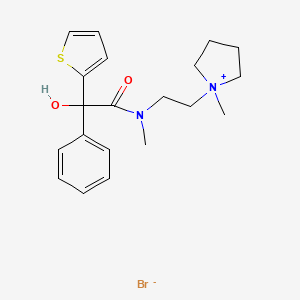

Dotefonium bromide, systematically named 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide, is a brominated quaternary ammonium salt. Its molecular formula, C₂₀H₂₇N₂O₂S, reflects a complex architecture featuring a pyrrolidinium ring, acetamide backbone, and aromatic substituents (phenyl and thiophenyl groups) .

Molecular Geometry and Spectroscopic Data

The compound’s SMILES string (CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O) and InChI key (JTZHVSMDSHENLZ-UHFFFAOYSA-N) provide precise descriptors for its connectivity and stereoelectronic features . Predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 360.18660 | 180.8 |

| [M+Na]⁺ | 382.16854 | 190.7 |

| [M-H]⁻ | 358.17204 | 186.3 |

These data suggest significant conformational flexibility, influenced by charge state and solvation effects .

Synthesis and Mechanistic Pathways

While explicit synthesis protocols for dotefonium bromide remain undocumented in available literature, its structure implies a multi-step route involving:

-

Quaternary Ammonium Formation: Alkylation of a tertiary amine (e.g., N-methyldiethanolamine) with methyl bromide, generating a positively charged pyrrolidinium center4.

-

Acetamide Coupling: Reaction of the intermediate with 2-phenyl-2-thiophen-2-ylacetic acid, facilitated by carbodiimide-based activation.

-

Bromide Counterion Exchange: Precipitation or ion-exchange chromatography to replace initial anions with bromide .

Applications in Pharmaceutical Formulations

Surfactant and Stabilizer Roles

Dotefonium bromide’s quaternary ammonium structure positions it as a cationic surfactant. Patent data highlight its potential in stabilizing gas-filled microbubbles for ultrasound contrast agents . Charged phospholipid monolayers, electrostatically reinforced by dotefonium’s positive charge, enhance microbubble stability and echogenicity by reducing coalescence and improving acoustic reflectivity .

Targeted Drug Delivery Systems

Functionalized microbubbles incorporating dotefonium bromide may enable site-specific therapeutic delivery. The compound’s amine groups permit conjugation to targeting vectors (e.g., antibodies, peptides), leveraging electrostatic interactions with negatively charged cell membranes . Preclinical studies suggest such systems could achieve localized drug release under ultrasonic guidance, minimizing systemic toxicity .

Pharmacological and Toxicological Profile

Biocompatibility and Acute Toxicity

Future Directions and Research Gaps

-

Synthetic Optimization: Detailed mechanistic studies are needed to refine yield and purity in large-scale production.

-

Targeted Therapy Efficacy: In vivo validation of dotefonium-functionalized microbubbles in disease models (e.g., tumors, thrombi) remains critical.

-

Long-Term Toxicity: Chronic exposure studies could clarify cumulative bromide retention risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume